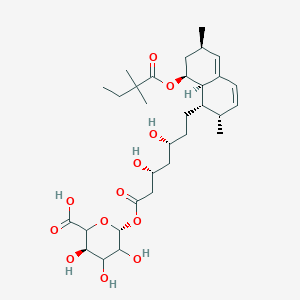

Simvastatin Acyl-beta-D-glucuronide

Description

Overview of Statin Biotransformation Pathways

Statins undergo complex biotransformation processes in the body. Many statins, including simvastatin (B1681759), are administered as inactive lactone prodrugs. nih.gov The conversion to their pharmacologically active open hydroxy acid form is a critical step, mediated by carboxylesterases and paraoxonases. nih.govpharmgkb.org This active form is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. pharmgkb.orgyoutube.com

Significance of Glucuronidation in Drug Metabolism Research

Glucuronidation is a major Phase II metabolic reaction that facilitates the elimination of numerous drugs and xenobiotics from the body. frontiersin.org This process involves the conjugation of a glucuronic acid moiety to a drug molecule, which generally increases its water solubility and promotes its excretion, primarily through bile and urine. nih.govfrontiersin.org While often leading to pharmacologically inactive and non-toxic metabolites, the formation of certain conjugates, such as acyl glucuronides, has garnered significant interest in drug metabolism research. frontiersin.orghyphadiscovery.com

Acyl glucuronides are known for their chemical reactivity. nih.govresearchgate.net They can undergo intramolecular rearrangement, a process known as acyl migration, and have the potential to covalently bind to proteins. hyphadiscovery.comnih.gov This reactivity has raised concerns about their potential role in idiosyncratic drug toxicities, making the study of acyl glucuronide formation a critical aspect of drug safety assessment during development. hyphadiscovery.comnih.gov Furthermore, some acyl glucuronide metabolites have been shown to be potent inhibitors of drug-metabolizing enzymes, such as CYP2C8, which can lead to clinically significant drug-drug interactions. hyphadiscovery.comresearchgate.net

Positioning of Simvastatin Acyl-beta-D-glucuronide as a Key Metabolic Intermediate

This compound is a principal metabolite formed from the active hydroxy acid form of simvastatin (simvastatin acid). medchemexpress.compharmgkb.org The structure of this metabolite has been confirmed as a 1-O-acyl-beta-D-glucuronide conjugate. nih.gov Its formation is a critical step in the metabolic cascade of simvastatin. Research has shown that UDP-glucuronosyltransferase enzymes, specifically UGT1A1 and UGT1A3, are capable of catalyzing the formation of this glucuronide conjugate. pharmgkb.orgnih.gov

A crucial aspect of this compound's role is its function as an unstable intermediate that can lead to the lactonization of simvastatin acid. nih.govresearchgate.net The acyl glucuronide conjugate can undergo spontaneous cyclization, converting the active hydroxy acid back into its inactive delta-lactone form, simvastatin. nih.govnih.gov This pathway represents a novel mechanism for statin lactonization and highlights that the formation of this compound is a pivotal, previously under-recognized, step in the interconversion between the active and inactive forms of the drug. nih.gov

Historical Context of Acyl Glucuronide Research in Drug Disposition

The study of acyl glucuronides has been a subject of considerable interest and concern within the pharmaceutical industry for decades. nih.govnih.gov Historically, research focused on their biochemical reactivity and the potential for these metabolites to cause toxicity. nih.gov The ability of acyl glucuronides to form adducts with proteins through acylation or glycation raised red flags during drug development, leading to extensive in vitro and in vivo characterization efforts. hyphadiscovery.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,6R)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O12/c1-6-31(4,5)30(40)41-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(32)13-19(33)14-22(34)42-29-26(37)24(35)25(36)27(43-29)28(38)39/h7-8,11,15-16,18-21,23-27,29,32-33,35-37H,6,9-10,12-14H2,1-5H3,(H,38,39)/t15-,16-,18+,19+,20-,21-,23-,24?,25+,26?,27?,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLYTKVVBICSHZ-AWTWTUOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O[C@@H]3C(C([C@H](C(O3)C(=O)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Interconversion Dynamics and Reactivity of Simvastatin Acyl Beta D Glucuronide

Lactonization of Simvastatin (B1681759) Acyl-beta-D-glucuronide to Simvastatin Lactone

The formation of simvastatin lactone from simvastatin acid is not a direct conversion but rather a multi-step process where the formation of simvastatin acyl-beta-D-glucuronide is a key intermediate step. This glucuronide conjugate is relatively unstable and can subsequently undergo cyclization to yield the lactone form. This lactonization process can occur through both enzymatic and spontaneous chemical pathways.

The enzymatic conversion of simvastatin acid to its acyl glucuronide conjugate is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Specifically, studies have identified UGT1A1 and UGT1A3 as the primary enzymes responsible for the glucuronidation of simvastatin acid. nih.govresearchgate.net This enzymatic reaction is a crucial prerequisite for the subsequent lactonization.

The process begins with the formation of a 1-O-acyl-beta-D-glucuronide conjugate of simvastatin acid. nih.gov This reaction, mediated by UGT1A1 and UGT1A3, attaches a glucuronic acid moiety to the carboxylic acid group of simvastatin acid. Once formed, this acyl glucuronide is susceptible to intramolecular cyclization, leading to the formation of simvastatin lactone and the release of glucuronic acid. researchgate.net This enzymatic pathway represents a significant route for the conversion of the active acid form back to the inactive lactone prodrug.

Independent of enzymatic activity, this compound can undergo spontaneous chemical cyclization to form simvastatin lactone, particularly under physiological conditions. The rate of this spontaneous lactonization is notably high at a physiological pH of 7.4. nih.gov Research has shown that the isolated acyl glucuronide conjugate of simvastatin acid readily undergoes cyclization to simvastatin lactone in vitro. nih.gov

Comparative Analysis of Lactonization Rates Across Statin Acyl Glucuronides

The rate of glucuronidation and subsequent lactonization varies among different statins. In vitro studies using human liver microsomes have provided insights into these differences by comparing the intrinsic clearance (CLint) values for the formation of both the glucuronide and the lactone.

Simvastatin acid (SVA) exhibits a lower intrinsic clearance for glucuronidation and lactonization in human liver microsomes compared to other statins like atorvastatin (B1662188) (AVA) and cerivastatin (B1668405) (CVA). nih.gov This suggests that the conversion of simvastatin acid to its lactone form via the glucuronide intermediate is a less efficient process in humans compared to these other statins.

| Statin Acid | Intrinsic Clearance (CLint) for Glucuronidation and Lactonization (μL/min/mg of protein) |

| Simvastatin Acid (SVA) | 0.4 |

| Atorvastatin Acid (AVA) | ~3 |

| Cerivastatin Acid (CVA) | ~3 |

This table presents a comparative view of the intrinsic clearance for the combined processes of glucuronidation and lactonization for different statin acids in human liver microsomes.

Stability and Degradation Pathways of this compound

The chemical reactivity of this compound makes it susceptible to degradation through various pathways, primarily hydrolysis and intramolecular acyl migration. These degradation pathways are common to many acyl glucuronide conjugates.

Acyl glucuronides, including the simvastatin conjugate, can undergo hydrolysis, which involves the cleavage of the ester bond linking the drug molecule to the glucuronic acid moiety. This process results in the regeneration of the parent carboxylic acid (simvastatin acid) and glucuronic acid. The rate of hydrolysis is influenced by pH and temperature. nih.gov Studies on simvastatin itself (the lactone form) have shown that its hydrolysis to the acid form is significantly faster at alkaline pH compared to acidic pH. researchgate.net This pH-dependent instability is a characteristic that is also relevant to its acyl glucuronide conjugate. The degradation of simvastatin lactone follows pseudo-first-order kinetics, and its stability decreases as the pH increases.

| pH | Half-life (t1/2) of Simvastatin at 25°C (extrapolated) | Time for 10% Degradation (t90) of Simvastatin at 25°C (extrapolated) |

| 5 | 1386.0 hours | 210.8 hours |

| 6 | 256.7 hours | 39.0 hours |

| 7 | 61.4 hours | 9.3 hours |

| 8 | 2.8 hours | 0.4 hours |

This table illustrates the pH-dependent stability of simvastatin lactone, providing an indication of the hydrolytic susceptibility of the ester linkage, which is also present in its acyl glucuronide conjugate.

A significant degradation pathway for acyl glucuronides is intramolecular acyl migration. In this non-enzymatic reaction, the acyl group (the simvastatin moiety) migrates from the C-1 hydroxyl group of the glucuronic acid to other hydroxyl groups on the sugar ring, forming positional isomers (e.g., 2-O, 3-O, and 4-O-acyl esters). This process is a well-documented phenomenon for many drugs that form acyl glucuronides. nih.gov

The migration is a consequence of the reactivity of the ester linkage and the proximity of the other hydroxyl groups on the glucuronic acid ring. While the general principles of acyl migration are understood, specific kinetic data on the intramolecular acyl migration of this compound, such as the rates of formation of its various positional isomers, are not extensively detailed in the available scientific literature. However, studies on other acyl glucuronides have shown that the rate of acyl migration can be significant and can even be the predominant degradation pathway compared to hydrolysis. nih.gov

Reactivity of Acyl Glucuronides with Nucleophilic Biological Entities (General Mechanisms)

Acyl glucuronides, including this compound, are a class of metabolites known for their chemical reactivity. clinpgx.org Unlike other forms of glucuronidation that are generally considered detoxification pathways, the formation of an acyl glucuronide can lead to the production of a reactive electrophilic metabolite. liverpool.ac.uk This reactivity is a key factor in their potential to interact with and modify biological macromolecules, a phenomenon that has been linked to the toxic properties of some drugs containing carboxylic acid groups. clinpgx.org The primary reactivity of acyl glucuronides stems from the electrophilic nature of the carbonyl carbon atom in the ester linkage. These metabolites can undergo several reactions in the body, including intramolecular rearrangement (acyl migration), hydrolysis back to the parent compound, and intermolecular reactions with nucleophiles. liverpool.ac.uk

The interaction with nucleophilic biological entities is of significant toxicological interest. Acyl glucuronides can covalently bind to endogenous macromolecules such as proteins, which can alter their function or trigger an immune response. clinpgx.org This covalent binding primarily occurs through two general mechanisms: transacylation and glycation.

Transacylation (Nucleophilic Displacement):

In this direct reaction, a nucleophilic functional group on a biological molecule attacks the electrophilic carbonyl carbon of the acyl glucuronide. This results in the transfer of the acyl group (the drug moiety) to the nucleophile and the displacement of the glucuronic acid moiety. Common biological nucleophiles that can participate in this reaction include:

Proteins: Nucleophilic residues on proteins, such as the thiol group (-SH) of cysteine, the amino group (-NH2) of lysine (B10760008), and the hydroxyl group (-OH) of serine or tyrosine, are primary targets for transacylation. Human serum albumin (HSA) is a major target for this type of modification due to its abundance in plasma and its content of nucleophilic amino acid residues. nih.govnih.govmdpi.com

Small Molecules: Other endogenous nucleophiles, like glutathione, can also react with acyl glucuronides. nih.gov

This process of forming drug-protein adducts through transacylation is a significant event, as the modification of a protein can lead to structural and functional changes, potentially initiating idiosyncratic adverse drug reactions. clinpgx.org

Glycation (via Acyl Migration and Imine Formation):

The second major pathway for covalent binding is an indirect mechanism that begins with the intramolecular rearrangement of the acyl glucuronide. The acyl group can migrate from its initial 1-O-β position on the glucuronic acid ring to the 2-, 3-, or 4-hydroxyl groups, forming various positional isomers. clinpgx.orgnih.gov These isomers can exist in equilibrium with an open-chain aldehyde form. This aldehyde is electrophilic and can react with nucleophilic groups, particularly the ε-amino group of lysine residues in proteins, to form a Schiff base (or imine). nih.govnih.gov This imine adduct can then undergo further rearrangement (an Amadori rearrangement) to form a more stable ketoamine linkage, resulting in a glycated protein. A key feature of this mechanism is that the glucuronic acid moiety is retained within the final adduct, linking the drug to the protein. nih.govnih.gov

Studies with the acyl glucuronide of tolmetin (B1215870) have provided clear evidence for this mechanism, identifying specific lysine residues on human serum albumin (Lys-195, -199, and -525 as major sites) that were modified, with the tolmetin being linked via the glucuronic acid moiety. nih.govnih.gov

The reactivity and stability of different acyl glucuronides can vary significantly. The rate of degradation, which is a combination of hydrolysis and acyl migration, is often used as an indicator of reactivity. A shorter degradation half-life is generally correlated with a higher potential for covalent binding to proteins. nih.gov While specific kinetic data for the reactivity of this compound with biological nucleophiles is not extensively documented in the literature, it is known to be an unstable metabolite that readily undergoes intramolecular cyclization to form the inactive simvastatin lactone, a process that is more rapid at physiological pH. This inherent instability suggests a potential for reactivity, a characteristic shared with other statin acyl glucuronides like that of atorvastatin, whose reactive metabolites have been implicated in muscular side effects.

| Compound (Acyl Glucuronide of) | Half-life (t½) in hours at pH 7.4, 37°C |

|---|---|

| Diflunisal | 0.88 |

| Phenylacetic Acid | 1.05 |

| (R)-MPA | 0.33 |

| (S)-MPA | 2.5 |

| DMPA | 4.3 |

| Naproxen | > 10 |

| Diclofenac | 1.2 |

| Ibuprofen | 3.5 |

| Valproic Acid | > 10 |

| Salicylic Acid | > 10 |

Data sourced from multiple studies for illustrative purposes of acyl glucuronide reactivity. liverpool.ac.uknih.govrsc.org

Research Perspectives on Simvastatin Acyl Beta D Glucuronide in Drug Metabolism and Disposition Studies

In Vitro Metabolism Studies Using Cellular and Subcellular Models

The biotransformation of simvastatin (B1681759), particularly the formation of its acyl-beta-D-glucuronide metabolite, has been extensively investigated using various in vitro systems. These models, ranging from subcellular fractions to isolated organ systems, have been crucial in elucidating the metabolic pathways and enzymatic kinetics involved in the disposition of this widely used statin.

Liver microsomes, which are rich in drug-metabolizing enzymes, have been a cornerstone for studying the phase II conjugation of simvastatin's active hydroxy acid form (SVA). When SVA is incubated with liver microsomal preparations from rats, dogs, and humans supplemented with the cofactor UDP-glucuronic acid (UDPGA), two primary products are formed: the simvastatin acyl glucuronide and the corresponding lactone, simvastatin (SV). nih.govbohrium.com The structure of the glucuronide has been definitively identified as a 1-O-acyl-beta-D-glucuronide conjugate. nih.govbohrium.com

This glucuronidation pathway is significant because the resulting acyl glucuronide is an unstable intermediate. mdpi.com It can undergo spontaneous, non-enzymatic cyclization to reform the inactive lactone prodrug, simvastatin. nih.gov The rate of this conversion is notably high at physiological pH levels (pH 7-8). mdpi.com This suggests that glucuronidation is a key, previously unrecognized mechanism contributing to the in vivo lactonization of active statin acids. nih.govsemanticscholar.org

Kinetic studies using liver microsomes have revealed significant species differences in the intrinsic clearance (CLint) for the formation of SVA glucuronide and its subsequent lactonization. The highest intrinsic clearance was observed in dog liver microsomes, followed by rats and then humans, indicating a variable metabolic capacity across species. nih.govbohrium.com In human liver microsomes, the intrinsic clearance for SVA glucuronidation was found to be the lowest among the statins studied, at approximately 0.4 µL/min/mg of protein. nih.govbohrium.com

Table 1: In Vitro Intrinsic Clearance (CLint) of Simvastatin Hydroxy Acid (SVA) Glucuronidation and Lactonization in Liver Microsomes

| Species | Intrinsic Clearance (CLint) |

|---|---|

| Dog | Highest |

| Rat | Intermediate |

| Human | Lowest (~0.4 µL/min/mg protein) |

Data sourced from studies on statin glucuronidation in liver microsomes. nih.govbohrium.com

To identify the specific enzymes responsible for the glucuronidation of simvastatin acid, researchers have utilized expressed UDP-glucuronosyltransferase (UGT) enzyme systems. These systems allow for the study of individual UGT isoforms in isolation. nih.gov Through this approach, it has been demonstrated that UGT1A1 and UGT1A3 are the primary enzymes responsible for catalyzing the formation of simvastatin acyl glucuronide. nih.govbohrium.comnih.gov

Both UGT1A1 and UGT1A3, which are encoded at the UGT1A gene locus and expressed in the liver, are capable of forming the acyl glucuronide conjugate from SVA. nih.govnih.gov This enzymatic reaction is a critical step in the metabolic pathway that leads to the interconversion of the active acid form back to the inactive lactone. nih.govresearchgate.net The involvement of these specific UGT isoforms highlights a key target for understanding variability in simvastatin metabolism and disposition among individuals, as genetic polymorphisms in the UGT1A locus can influence enzyme activity. nih.govresearchgate.net

Studies employing more complex in vitro models, such as isolated perfused rat liver hepatocytes (RLHs), have also been conducted to investigate the comprehensive metabolic profile of simvastatin. mdpi.comresearchgate.net In these systems, a total of 29 phase I metabolites of simvastatin were identified, including newly characterized compounds like exomethylene simvastatin acid, monohydroxy SVA, and dihydrodiol SVA. mdpi.comresearchgate.net

However, in these studies using isolated rat hepatocytes, no phase II metabolites, such as the acyl glucuronide of SVA, were detected. mdpi.comresearchgate.net The failure to observe the glucuronide conjugate in this model is attributed to its inherent instability. The simvastatin acyl glucuronide is known to be susceptible to spontaneous cyclization and lactonization, especially under physiological conditions. mdpi.com This rapid, non-enzymatic conversion back to the simvastatin lactone may prevent the accumulation of the glucuronide to detectable levels within the timeframe of the hepatocyte incubation experiments. mdpi.com

In Vivo Animal Model Studies for Metabolite Profiling and Interconversion Kinetics

In vivo studies using animal models have been instrumental in confirming the relevance of the metabolic pathways identified in vitro and in characterizing the pharmacokinetics of simvastatin and its metabolites, including the acyl glucuronide.

Consistent with in vitro findings, the acyl glucuronide of simvastatin has been detected in vivo. Following intravenous administration of radiolabeled SVA to dogs, substantial levels of the glucuronide conjugate were found in both bile and urine. nih.govbohrium.com The glucuronide accounted for approximately 20% of the administered dose excreted in the bile, providing direct evidence of this metabolic pathway's significance in vivo. nih.gov

In rats, comprehensive metabolite profiling has been performed on various tissues (including liver, lung, heart, and kidney) and biological fluids (blood, urine, and feces) after oral administration of simvastatin. nih.govnih.gov While these studies have successfully identified numerous phase I metabolites, the detection of the unstable acyl glucuronide in rat tissues has been challenging. nih.gov Biliary excretion is a major route of elimination for simvastatin metabolites in both rats and dogs. nih.gov

Pharmacokinetic studies in animal models have provided valuable insights into the formation and elimination of simvastatin and its active acid metabolite, the direct precursor to the acyl glucuronide. These studies reveal significant inter-species differences. In rats, orally administered simvastatin (the lactone) is rapidly and extensively hydrolyzed to SVA by plasma esterases, to the extent that the parent lactone is often undetectable in plasma. biomolther.org

Table 2: Pharmacokinetic Parameters of Simvastatin and Simvastatin Acid in Rats Following a Single Oral Dose (20 mg/kg)

| Compound | Rat Group | Cmax (ng/mL) | AUC0–∞ (ng·h/mL) |

|---|---|---|---|

| Simvastatin | Control | 13.9 ± 5.2 | 34.6 ± 12.8 |

| Simvastatin | Diabetic | 10.0 ± 3.1 | 24.8 ± 7.9 |

| Simvastatin Acid | Control | 74.5 ± 21.3 | 215.7 ± 55.4 |

| Simvastatin Acid | Diabetic | 41.5 ± 15.8 | 120.6 ± 41.6 |

Data are expressed as mean ± SD. Sourced from a pharmacokinetic study in a rat model. nih.gov

Role in Drug-Drug Interaction Mechanisms

The biotransformation of simvastatin into its acyl-beta-D-glucuronide metabolite is a significant pathway in its disposition. While glucuronidation is often viewed as a detoxification step that facilitates excretion, acyl glucuronides are a class of metabolites known for their chemical reactivity. nih.govnih.govliverpool.ac.uk This reactivity raises the potential for Simvastatin Acyl-beta-D-glucuronide to participate in clinically relevant drug-drug interactions (DDIs) by modulating the activity of metabolic enzymes and drug transporters.

While direct studies on the inhibitory effects of this compound on cytochrome P450 enzymes are limited, significant insights can be drawn from the well-characterized behavior of other acyl glucuronide metabolites. Notably, the acyl glucuronides of gemfibrozil (B1671426) and clopidogrel (B1663587) are known to be potent, mechanism-based inhibitors of CYP2C8. nih.govahajournals.orgnih.gov

Gemfibrozil acyl-β-D-glucuronide, for instance, is transformed by CYP2C8 into a reactive intermediate that irreversibly inactivates the enzyme. nih.gov This leads to significant DDIs, such as the increased risk of rhabdomyolysis when gemfibrozil is co-administered with CYP2C8 substrates like cerivastatin (B1668405). nih.gov Similarly, clopidogrel acyl glucuronide is a time-dependent inhibitor of CYP2C8. ahajournals.orgnih.gov

Given that this compound shares the same reactive acyl glucuronide moiety, there is a pharmacological basis to hypothesize its potential for similar inhibitory activity. Simvastatin's active acid form is a minor substrate of CYP2C8. dovepress.com If its acyl glucuronide metabolite were to inhibit this enzyme, it could alter the pharmacokinetics of co-administered CYP2C8 substrates. This potential interaction mechanism warrants further investigation to fully characterize the DDI profile of simvastatin.

Table 1: Examples of Acyl Glucuronides Known to Inhibit CYP2C8

| Acyl Glucuronide Metabolite | Parent Drug | Known Effect on CYP2C8 | Clinical Significance |

| Gemfibrozil acyl-β-D-glucuronide | Gemfibrozil | Mechanism-based inhibitor | Increased risk of myopathy with statins (e.g., cerivastatin) nih.gov |

| Clopidogrel acyl-β-D-glucuronide | Clopidogrel | Time-dependent inhibitor | Potential for interactions with CYP2C8 substrates like repaglinide (B1680517) ahajournals.org |

The disposition of simvastatin and its metabolites is heavily reliant on drug transporters. The active form, simvastatin acid, is a well-known substrate for hepatic uptake transporters, particularly the organic anion-transporting polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene. plos.org Efficient uptake of simvastatin acid from the blood into the liver via OATP1B1 is crucial for its therapeutic effect and for limiting systemic exposure. plos.org

Inhibition of OATP1B1 by other drugs can lead to significantly increased plasma concentrations of simvastatin acid, elevating the risk of myopathy. plos.org Furthermore, genetic polymorphisms in SLCO1B1 that reduce transporter function are strongly associated with simvastatin-induced myopathy. plos.org

Influence of Microbiota on Simvastatin Biotransformation and Acyl Glucuronide Fate

The gut microbiome is emerging as a critical factor influencing drug metabolism and efficacy, and simvastatin is no exception. The portion of an oral simvastatin dose that is not absorbed, along with metabolites excreted in the bile, comes into direct contact with the vast enzymatic machinery of the intestinal microbiota.

Intestinal bacteria produce a variety of enzymes capable of metabolizing drugs, including β-glucuronidases (GUS). nih.govmdpi.com These enzymes can cleave the glucuronic acid moiety from glucuronide conjugates, a process known as deconjugation. nih.gov This action effectively reverses the Phase II metabolism that occurred in the liver, releasing the aglycone (the original drug or its Phase I metabolite) back into the intestine.

In vitro studies using human fecal suspensions have demonstrated that the gut microbiota can extensively metabolize simvastatin, producing novel metabolites not formed by hepatic enzymes. researchgate.net This highlights the capacity of gut bacteria to significantly alter the chemical structure and fate of the drug beyond simple deconjugation. researchgate.netfrontiersin.org Recent research has also shown that simvastatin itself can directly inhibit the growth of certain gut bacterial strains, suggesting a bidirectional relationship between the drug and the microbiome. nih.govucsf.eduresearchgate.net

The interaction between simvastatin, the gut microbiota, and bile acids is particularly noteworthy. Bile acids and statins share common metabolic pathways (CYP3A4) and transport systems (OATP, P-gp), creating a basis for complex interactions. plos.org Research has shown that the gut microbiota plays a crucial role in transforming primary bile acids (synthesized in the liver) into secondary bile acids.

Several studies have established a direct link between these microbial-derived secondary bile acids and simvastatin's efficacy.

Correlation with Efficacy : Higher pretreatment levels of secondary bile acids, such as lithocholic acid, have been correlated with a better LDL-cholesterol lowering response in patients treated with simvastatin. nih.gov

Modulation of Bioaccumulation : In vitro studies using probiotic bacteria have shown that bile acids influence the bioaccumulation of simvastatin within the bacteria. frontiersin.org Initially, bile acids decreased the intracellular concentration of the drug, but over a 24-hour period, they led to higher intracellular levels. frontiersin.org This suggests bile acids can modulate how intestinal bacteria handle the drug, potentially affecting its availability for absorption. frontiersin.org

Impact on Therapeutic Effect : In animal models, modulating the gut microbiota with antibiotics was found to attenuate the lipid-lowering effect of simvastatin. nih.gov This diminished effect was associated with altered bile acid profiles and changes in the expression of hepatic genes involved in bile acid synthesis, such as CYP7A1. nih.govtandfonline.comnih.gov

These findings collectively suggest that the gut microbiota, through its metabolism of bile acids, can significantly influence the pharmacokinetics and pharmacodynamics of simvastatin. The biotransformation of both the parent drug and its acyl glucuronide metabolite in the gut is a key component of this interaction.

Table 2: Summary of Gut Microbiota and Bile Acid Interactions with Simvastatin

| Interaction Component | Observation | Potential Consequence |

| Bacterial β-glucuronidases | Hydrolyze glucuronide metabolites in the gut. nih.gov | Deconjugation of this compound, leading to reabsorption of simvastatin acid (enterohepatic circulation). |

| Bacterial Biotransformation | Gut microbes can directly metabolize simvastatin into novel compounds. researchgate.net | Altered bioavailability and formation of metabolites with unknown activity. |

| Secondary Bile Acids | Higher baseline levels correlate with better simvastatin response. nih.gov | Microbiota-derived bile acids may enhance drug efficacy. |

| Bile Acid-Mediated Bioaccumulation | Bile acids affect how probiotic bacteria accumulate simvastatin. frontiersin.org | Modulation of simvastatin availability in the gut lumen. |

| Antibiotic-Mediated Dysbiosis | Attenuates the hypolipidemic effect of simvastatin in mice. nih.gov | Disruption of the gut microbiota can impair the therapeutic effect of the drug, linked to altered bile acid signaling. |

Future Directions and Emerging Research Areas

Advanced Modeling and Simulation Approaches for Predicting Acyl Glucuronide Behavior

The prediction of the behavior of reactive metabolites like simvastatin (B1681759) acyl-beta-D-glucuronide is crucial in drug development. Advanced modeling and simulation are emerging as indispensable tools for this purpose. These computational approaches allow for the early assessment of the potential for acyl glucuronide-related complications.

Kinetic modeling has been successfully applied to understand the degradation pathways of acyl glucuronides, which primarily involve intramolecular transacylation and hydrolysis. rsc.org These models can elucidate the differences in reactivity among various acyl glucuronides, attributing them to factors like the presence of a charged carboxylate ion in the glucuronide conjugate. rsc.org For instance, density functional theory (DFT) has been used to model the transacylation reaction, with the calculated activation energy showing a strong correlation with the degradation rate of the 1-β anomer. rsc.org Such models are valuable in drug discovery for forecasting the behavior of acyl glucuronide metabolites. rsc.org

Furthermore, pharmacokinetic (PK) models have been developed to evaluate the impact of various physiological and pathological states on the disposition of acyl glucuronides and their parent drugs. nih.gov These models can simulate how conditions like renal or liver dysfunction might alter the exposure and clearance of these reactive metabolites. nih.gov Simulation studies have revealed that changes in metabolic pathways can significantly affect the plasma clearance of the parent compound and the exposure to the reactive acyl glucuronide. nih.gov These robust models are applicable not only to glucuronidation but also to other complex conjugation and disposition processes, including those involving enterohepatic recycling. nih.gov The integration of machine learning with structure-based modeling also presents a promising frontier for predicting interactions with metabolizing enzymes, such as the UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation. nih.gov

| Modeling Approach | Application | Key Findings/Predictions | Reference |

|---|---|---|---|

| Kinetic Modeling | Simulating degradation reactions (transacylation, hydrolysis) of acyl glucuronides. | Differences in reactivity can be explained by structural features like charged ions. | rsc.org |

| Density Functional Theory (DFT) | Calculating activation energy for transacylation reactions. | Activation energy correlates with the degradation rate of the 1-β anomer. | rsc.org |

| Pharmacokinetic (PK) Modeling | Predicting the disposition of acyl glucuronides in various disease states. | Disease states affecting metabolic pathways can have a major impact on acyl glucuronide exposure. | nih.gov |

| Machine Learning & Structure-Based Models | Predicting inhibition of UGT enzymes. | Can integrate enzyme structure and dynamics to predict drug-drug interactions. | nih.gov |

Investigation of the Structural Basis of Acyl Glucuronide-Mediated Biological Phenomena

The biological effects of simvastatin acyl-beta-D-glucuronide are intrinsically linked to its chemical structure. Acyl glucuronides are known to be reactive intermediates that can undergo pH-dependent intramolecular migration and hydrolysis. nih.govnih.gov A key biological phenomenon is their ability to covalently bind to plasma and tissue proteins, forming protein adducts. rsc.orgnih.gov This reactivity is a consequence of the electrophilic nature of the ester carbonyl group in the 1-O-acyl-beta-D-glucuronide structure. nih.gov

The process of covalent binding can occur through two primary mechanisms: transacylation, which involves a direct nucleophilic attack on the acyl group, and a glycation mechanism that follows acyl migration to other positions on the glucuronic acid moiety. nih.gov The rate of this acyl migration is often a key determinant of the metabolite's half-life and its potential for protein binding. nih.gov

For simvastatin specifically, the acyl glucuronide of its active hydroxy acid form is known to be unstable and susceptible to spontaneous cyclization, reverting to the inactive simvastatin lactone. nih.govmdpi.com The rate of this conversion from the glucuronide to the lactone is notably high at physiological pH. mdpi.com This suggests that the formation of this compound is a critical, albeit transient, step in the interconversion between the active acid and inactive lactone forms of the drug. nih.govresearchgate.net Even minor modifications to the statin structure can have significant impacts on its interactions with biological membranes, influencing how the molecule is positioned and oriented, which in turn affects its biological activity. nih.gov

Translational Research Opportunities in Drug Development (excluding clinical trials)

Translational research provides a crucial bridge between basic scientific discoveries and their application in drug development. For simvastatin and its acyl glucuronide metabolite, several non-clinical translational research opportunities exist.

One key area is the development and use of in vitro models to assess the stability and degradation kinetics of acyl glucuronides. nih.gov Simple in vitro screening models, which may involve incubating the parent drug with liver microsomes and then with human plasma, can provide a rapid assessment of the degradation half-life of the formed acyl glucuronide. nih.gov These models allow for a rank-ordering of the stability of acyl glucuronides from different parent compounds, providing valuable data for lead optimization in the early stages of drug discovery. nih.gov

The study of statins represents a cornerstone of successful translational medicine. nih.gov Preclinical research into cholesterol metabolism and the mechanism of HMG-CoA reductase inhibition paved the way for drug discovery. nih.gov Non-clinical studies using animal models can provide supportive evidence for therapeutic candidates when the pathophysiology is well-understood and the model replicates key aspects of human disease. youtube.com For example, xenograft tumor models in mice have been used to evaluate the in vivo effects of simvastatin on cell proliferation, helping to elucidate its potential mechanisms beyond cholesterol lowering. nih.gov Such preclinical investigations are vital for understanding the broader pharmacological profile of a drug and its metabolites.

Exploration of Novel Analytical Tools for Real-time Acyl Glucuronide Monitoring

The accurate measurement of unstable metabolites like this compound presents a significant bioanalytical challenge. nih.govresearchgate.net Their propensity for hydrolysis and intramolecular rearrangement requires specialized analytical strategies to ensure accurate quantification of both the metabolite and its parent aglycone. nih.gov The primary goal is to minimize the degradation of the acyl glucuronide ex vivo during sample collection, storage, and analysis. nih.govresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the sensitive and specific determination of simvastatin, its acid form, and by extension, its glucuronide metabolites in biological matrices. oup.comnih.govmedpharmres.com The development of robust LC-MS/MS methods involves careful optimization of sample pretreatment to stabilize the analyte. nih.gov This often includes immediate sample acidification and/or cooling to slow down degradation reactions. currentseparations.com

While true real-time in vivo monitoring is not yet standard, advancements in analytical techniques are moving towards more rapid and efficient analysis. High-resolution mass spectrometry (HRMS) coupled with chemical derivatization offers a novel approach to definitively determine the structure of glucuronide metabolites. nih.gov This method uses specific chemical reactions to derivatize functional groups, resulting in predictable mass shifts that can differentiate between acyl-, O-, and N-glucuronides, which is particularly useful for drug candidates containing carboxyl groups. nih.gov Furthermore, standardized chromatographic methods are being developed to resolve the various isomers of acyl glucuronides that form via acyl migration, which is essential for understanding their reactivity. currentseparations.comresearchgate.net

| Technique | Purpose | Key Considerations | Reference |

|---|---|---|---|

| LC-MS/MS | Simultaneous quantification of parent drug and metabolites. | Requires sample stabilization (e.g., acidification, cooling) to prevent ex vivo degradation. High sensitivity and specificity. | nih.govoup.comnih.gov |

| Chemical Derivatization with HRMS | Structural elucidation and differentiation of glucuronide isomers (acyl-, O-, N-). | Predictable mass shifts allow for definitive structure determination. | nih.gov |

| Standardized Chromatography | Separation and resolution of acyl glucuronide isomers formed by acyl migration. | Essential for studying the reactivity and isomerization mechanisms of the metabolites. | currentseparations.comresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.